

Spectroscopic Profile of 4-Heptylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: 4-Heptylbenzoic acid

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Heptylbenzoic acid** (CAS No: 38350-87-7), a molecule of interest in various fields of chemical and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, presented in a clear, tabular format for ease of comparison and analysis. Detailed experimental protocols for each spectroscopic technique are also provided.

Chemical Structure and Properties

4-Heptylbenzoic acid is an organic compound with the molecular formula $C_{14}H_{20}O_2$ and a molecular weight of approximately 220.31 g/mol. [1][2] Its structure consists of a benzoic acid moiety substituted with a heptyl group at the para-position of the benzene ring.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for **4-Heptylbenzoic acid**.

Table 1: 1H NMR Spectroscopic Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
12.0 (approx.)	br s	1H	-COOH
7.9 - 8.1	d	2H	Ar-H (ortho to -COOH)
7.2 - 7.4	d	2H	Ar-H (ortho to heptyl)
2.6 - 2.8	t	2H	Ar-CH ₂ -
1.5 - 1.7	m	2H	-CH ₂ - (β to Ar)
1.2 - 1.4	m	8H	-(CH ₂) ₄ -
0.8 - 1.0	t	3H	-CH ₃

Predicted data based on typical values for similar structures. Actual experimental data may vary.

Table 2: ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm	Assignment
172.0 (approx.)	-COOH
148.0 (approx.)	Ar-C (para to -COOH)
130.0 (approx.)	Ar-CH (ortho to -COOH)
129.0 (approx.)	Ar-C (ipso to -COOH)
128.5 (approx.)	Ar-CH (ortho to heptyl)
36.0 (approx.)	Ar-CH ₂ -
31.8 (approx.)	-CH ₂ -
31.5 (approx.)	-CH ₂ -
29.2 (approx.)	-CH ₂ -
29.1 (approx.)	-CH ₂ -
22.6 (approx.)	-CH ₂ -
14.1 (approx.)	-CH ₃

Predicted data based on typical values for similar structures. Actual experimental data may vary.

Table 3: FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Functional Group Assignment
2500-3300	O-H stretch (Carboxylic acid)
2955, 2925, 2855	C-H stretch (Aliphatic)
1680-1710	C=O stretch (Carboxylic acid)
1610, 1580	C=C stretch (Aromatic)
1420-1470	C-H bend (Aliphatic)
1280-1320	C-O stretch (Carboxylic acid)
920	O-H bend (Carboxylic acid dimer)

Table 4: Mass Spectrometry Data (Electron Ionization)

m/z	Relative Intensity (%)	Proposed Fragment
220	35	$[M]^+$
203	15	$[M - OH]^+$
177	10	$[M - C_3H_7]^+$
149	20	$[M - C_5H_{11}]^+$
135	100	$[M - C_6H_{13}]^+$ (Base Peak)
121	30	$[C_7H_5O_2]^+$
91	25	$[C_7H_7]^+$
43	40	$[C_3H_7]^+$

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for **4-Heptylbenzoic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **4-Heptylbenzoic acid** is prepared by dissolving 5-10 mg of the compound in approximately 0.5-0.7 mL of a deuterated solvent, such as Chloroform-d ($CDCl_3$) or Dimethyl sulfoxide-d₆ ($DMSO-d_6$), containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube. Both 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz or higher for protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

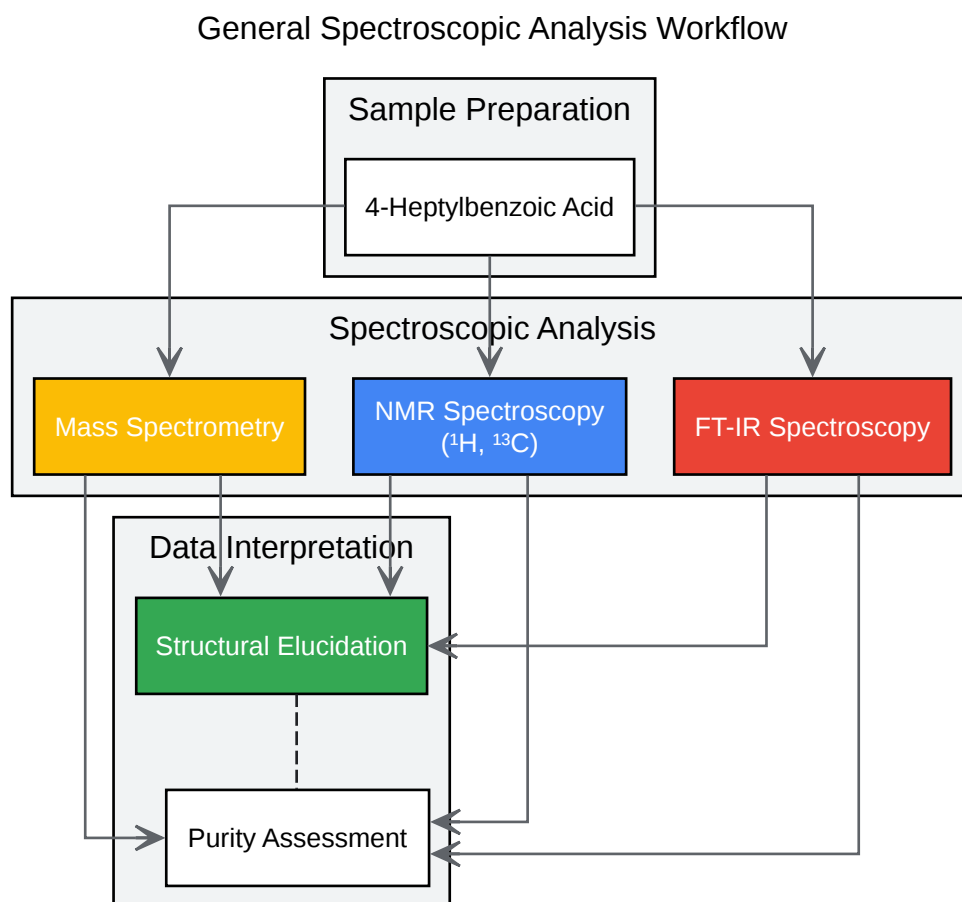
The FT-IR spectrum of solid **4-Heptylbenzoic acid** is typically obtained using the KBr pellet method. A small amount of the finely ground sample (1-2 mg) is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure in a die to form a transparent pellet. The spectrum is recorded against a background of a pure KBr pellet.

Mass Spectrometry (MS)

The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, typically via a direct insertion probe or after separation by gas chromatography. The molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Data Interpretation and Signaling Pathways

The spectroscopic data presented provides a comprehensive fingerprint of **4-Heptylbenzoic acid**, allowing for its unambiguous identification and characterization. The workflow for such a spectroscopic analysis is outlined below.



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Caption: Workflow of Spectroscopic Analysis.

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References

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